molecular formula C15H12O4 B1594977 4'-Acetoxy-biphenyl-4-carboxylic acid CAS No. 75175-09-6

4'-Acetoxy-biphenyl-4-carboxylic acid

Cat. No. B1594977
CAS RN: 75175-09-6
M. Wt: 256.25 g/mol
InChI Key: IHTQUKBUJJKNFQ-UHFFFAOYSA-N
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Description

4’-Acetoxy-biphenyl-4-carboxylic acid is a chemical compound with the molecular formula C15H12O4 . It has an average mass of 256.253 Da and a monoisotopic mass of 256.073547 Da .


Synthesis Analysis

The synthesis of 4’-Acetoxy-biphenyl-4-carboxylic acid has been reported in the literature. For instance, it has been used as a co-monomer in the synthesis of novel copolyesters based on polyethylene terephthalate (PET) and 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) . The synthesis was achieved by melt polycondensation of bis(2-hydroxyethyl) terephthalate and 4′-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst .


Molecular Structure Analysis

The molecular structure of 4’-Acetoxy-biphenyl-4-carboxylic acid is represented by the formula C15H12O4 .


Chemical Reactions Analysis

In the context of copolyester synthesis, 4’-Acetoxy-biphenyl-4-carboxylic acid undergoes melt polycondensation with bis(2-hydroxyethyl) terephthalate . The resulting copolyesters comprise 60–80 mol% of HBCA units .


Physical And Chemical Properties Analysis

The copolyesters comprising 60–80 mol% of HBCA units, synthesized using 4’-Acetoxy-biphenyl-4-carboxylic acid, possess increased heat resistance and form nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation is accompanied by transition to non-Newtonian characteristics of the melt flow .

Scientific Research Applications

Polymerization and Crystal Structures

4-Acetoxy 4'-carboxy biphenyl has been studied for its potential in polymerization, especially from solution, the bulk melt, and in constrained thin films. Researchers have observed the formation of single crystals and proposed a polymerization-crystallization process. This compound has applications in the development of fibrous materials and whisker-like single crystals, demonstrating its significance in materials science (Liu et al., 1993).

Hydrogen Bonding Studies

The ability of 4'-Acetoxy-biphenyl-4-carboxylic acid to form hydrogen bonds with other compounds like amines and alcohols has been explored. Understanding these interactions is crucial for predicting the structures of complexes involving this compound, particularly in the context of carboxyl groups acting as hydrogen bond donors or acceptors (Obenchain et al., 2015).

Synthesis and Structural Analysis

The synthesis and structural analysis of 4'-Acetoxy-biphenyl-4-carboxylic acid derivatives have been a subject of interest. This includes the study of its thermal characteristics and crystallography, which is important for applications in material science and chemistry (Sienkiewicz-Gromiuk et al., 2014).

Thermotropic Copolyesters

The compound has been used in the synthesis of thermotropic copolyesters, which are important for developing heat-resistant materials. These materials can have applications in areas requiring high thermal stability and ordered structures (Mikhaylov et al., 2021).

Novel Compounds Synthesis

Research has also focused on creating novel compounds using 4'-Acetoxy-biphenyl-4-carboxylic acid, exploring different chemical reactions and characterizations. This is crucial for expanding the range of materials and chemicals available for various scientific and industrial applications (Patel et al., 2009).

High-Performance Liquid Chromatography

The compound's potential in high-performance liquid chromatography, specifically as a fluorescence reagent, has been examined. This application is significant for analytical chemistry, particularly in detecting and quantifying carboxylic acids (Tsuchiya et al., 1982).

Mesophase Behavior in Liquid Crystals

The impact of 4'-Acetoxy-biphenyl-4-carboxylic acid on the mesophase behavior of liquid crystals has been studied, specifically how different substitutions affect the transition temperatures and mesophase behavior. This research is relevant for the development of advanced materials with specific liquid crystalline properties (Ranganathan et al., 2005).

properties

IUPAC Name

4-(4-acetyloxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-10(16)19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTQUKBUJJKNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346400
Record name 4'-Acetoxy-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Acetoxy-biphenyl-4-carboxylic acid

CAS RN

75175-09-6
Record name 4'-Acetoxy-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 400 ml of dioxane was dissolved 30 g of 4-methoxy-4'-acetoxy biphenyl. To this solution was dropped an aqueous solution composed of 84 g of sodium hydroxide, 400 ml of water and 30 ml of bromine and maintained at 40° C., and the solution was stirred for 30 minutes. Thereafter, 200 g of sodium hydrogen sulfate and 1 l of water were added to the solution, and the resultant reaction solution was concentrated under a reduced pressure, methyl bromide and dioxane were evaporated from the reaction solution, an aqueous concentrated hydrochloric acid solution was added to the solution and the solution was then allowed to stand to form a precipitate. The precipitate was recovered by filtration, washed with water and then dried to obtain 28 g of crude 4-methoxy-4'-biphenylcarboxylic acid. In 1.2 l of acetic acid was dissolved 28 g of this crude 4-methoxy-4'-biphenylcarboxylic acid. Thereafter, 240 ml of hydrogen bromide (48% concentration) was added to this solution and the mixed solution was refluxed for 10 hours. To this solution, 3 l of ice water was added, thereby forming a precipitate. The precipitate was recovered by filtration, washed with water, and then dried. The dried product was dissolved in a mixture of 50 ml of acetic anhydride and 25 ml of pyridine, and the solution was dropped in 200 ml of ice water to form a precipitate. The precipitate was recovered by filtration, washed with water and then dried. Recrystallization of the dried precipitate from acetic acid yielded 18 g of 4-acetoxy-4'-biphenylcarboxylic acid. 18 g of the 4-acetoxy-4'-biphenylcarboxylic acid was reacted with 20 g diazomethane to obtain methyl 4-acetoxy-4'-biphenylcarboxylate. The methyl 4-acetoxy-4'-biphenylcarboxylate was dissolved in 500 ml of tetrahydrofuran and an equimolar amount of a 1N aqueous lithium hydroxide solution was added to the resultant solution thereby to hydrolyze the methyl 4-acetoxy-4'-biphenylcarboxylate. The reaction mixture was extracted with ether to obtain 13 g of methyl 4-hydroxy-4'-biphenylcarboxylate.
Quantity
240 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

500 ml of glacial acetic acid, 50.8 g of 4-acetoxy-4'-acetylbiphenyl, 0.8 g of cobalt(II) acetate and 12.0 g of manganese(II) acetate were refluxed in a 1 l double-walled flanged reactor equipped with an intensive stirrer and baffles, and the mixture was gassed with air via a valve in the base. After 4 hours, the mixture was cooled and the product was filtered off under suction, washed with water and dried. 26.1 g (51% yield) of 4-acetoxybiphenyl-4'-carboxylic acid having a purity of >98% (HPLC) were obtained.
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

50 Grams (234 mmol) of 4′-hydroxybiphenyl-4-carboxylic acid and 238 g (2.34 mol) of acetic anhydride were placed in a reactor, and while these stirred, 0.1 g of concentrated sulfuric acid was added. The mixture was stirred until heat generation ceased, and the mixture was further heated at 80° C. for 4 hours with stirring and then gradually cooled to room temperature. While the reaction mixture was cooled in an ice bath, 500 g of water was gradually added, and the mixture was stirred at room temperature for 3 hours to quench unreacted acetic anhydride. A precipitated white solid was recovered by filtration, washed with water to remove acetic acid, and dried with a vacuum drier to give 59.8 g of an end compound (yield 99%).
Quantity
234 mmol
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Schwarz, HR Kricheldorf - Macromolecules, 1995 - ACS Publications
4'-Acetoxybiphenyl-4-carboxylic acid (4'-ABCA) was polycondensed under sixdifferent reaction conditions. In 1-chloronaphthalene at 235 C, oligomers with a degree of polymerization (…
Number of citations: 40 pubs.acs.org
HR Kricheldorf, G Schwarz - Polymer, 1990 - Elsevier
… 4-Acetobenzoic acid (9.0g, 50mmol), 4'-acetoxybiphenyl-4-carboxylic acid (12.8 g, 50 mmol) and 10 mg MgO were heated to 260C with stirring and under a slow stream of nitrogen. …
Number of citations: 72 www.sciencedirect.com

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